![molecular formula C16H12FN5OS B2895256 3-{2-Ethyl-[1,2,4]triazolo[1,5-a]pyridin-8-yl}-7-fluoro-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one CAS No. 2379994-14-4](/img/structure/B2895256.png)
3-{2-Ethyl-[1,2,4]triazolo[1,5-a]pyridin-8-yl}-7-fluoro-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-{2-Ethyl-[1,2,4]triazolo[1,5-a]pyridin-8-yl}-7-fluoro-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one is a complex heterocyclic compound. It features a unique structure combining a triazolopyridine moiety with a tetrahydroquinazolinone core, making it a subject of interest in medicinal chemistry and pharmaceutical research. This compound is notable for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-{2-Ethyl-[1,2,4]triazolo[1,5-a]pyridin-8-yl}-7-fluoro-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one typically involves multi-step reactions. One common method starts with the preparation of the triazolopyridine intermediate. This can be achieved through a microwave-mediated, catalyst-free synthesis involving enaminonitriles and benzohydrazides under dry toluene at 140°C . The intermediate is then reacted with appropriate fluorinated and sulfur-containing reagents to form the final compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the reaction conditions for scale-up, ensuring high yield and purity. This could include the use of continuous flow reactors to maintain consistent reaction conditions and improve efficiency. Additionally, solvent recycling and waste minimization strategies would be implemented to make the process more sustainable.
化学反应分析
Types of Reactions
3-{2-Ethyl-[1,2,4]triazolo[1,5-a]pyridin-8-yl}-7-fluoro-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions using agents such as sodium borohydride can convert the sulfanylidene group to a thiol.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in polar aprotic solvents such as dimethyl sulfoxide (DMSO).
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
3-{2-Ethyl-[1,2,4]triazolo[1,5-a]pyridin-8-yl}-7-fluoro-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential as an antimicrobial agent.
Medicine: Investigated for its anticancer properties, particularly in targeting specific cancer cell lines.
Industry: Potential use in the development of new pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of this compound involves its interaction with various molecular targets. It can inhibit enzymes or receptors involved in disease pathways. For example, it may act as an inhibitor of certain kinases or proteases, disrupting cellular processes in cancer cells. The exact pathways and molecular targets can vary depending on the specific biological activity being studied.
相似化合物的比较
Similar Compounds
1,2,4-Triazolo[1,5-a]pyridine derivatives: Known for their broad spectrum of biological activities.
Tetrahydroquinazolinone derivatives: Studied for their anticancer and anti-inflammatory properties.
Uniqueness
3-{2-Ethyl-[1,2,4]triazolo[1,5-a]pyridin-8-yl}-7-fluoro-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one is unique due to its combined structural features, which may confer enhanced biological activity and specificity compared to its individual components. This makes it a promising candidate for further research and development in various fields.
属性
IUPAC Name |
3-(2-ethyl-[1,2,4]triazolo[1,5-a]pyridin-8-yl)-7-fluoro-2-sulfanylidene-4aH-quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12FN5OS/c1-2-13-19-14-12(4-3-7-21(14)20-13)22-15(23)10-6-5-9(17)8-11(10)18-16(22)24/h3-8,10H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVSPPDGZMHAZHN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN2C=CC=C(C2=N1)N3C(=O)C4C=CC(=CC4=NC3=S)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12FN5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
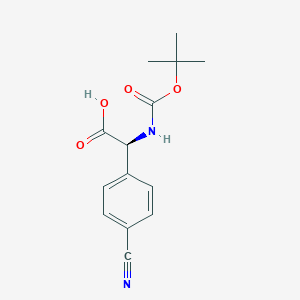
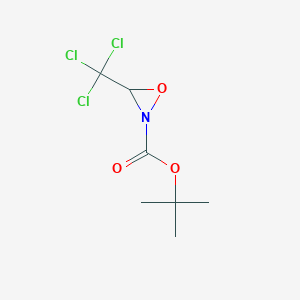
![NCGC00347551-02_C23H31NO5_(2R,2'R,4a'S,6'S,7'R,8a'S)-4,6',7'-Trihydroxy-2',5',5',8a'-tetramethyl-3',4',4a',5',6',7,7',8,8',8a'-decahydro-2'H-spiro[furo[2,3-e]isoindole-2,1'-naphthalen]-6(3H)-one](/img/structure/B2895175.png)
![N-butyl-4-oxo-N-phenyl-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2895177.png)
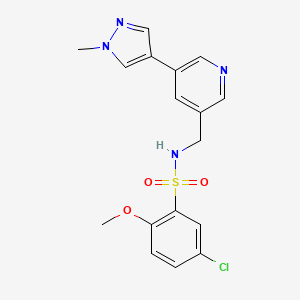
![2,2-dimethyl-N-{2-[4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]ethyl}propanamide](/img/structure/B2895179.png)
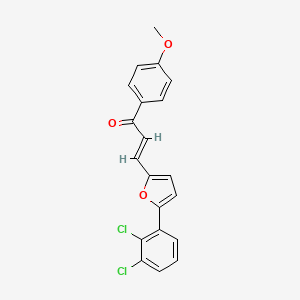
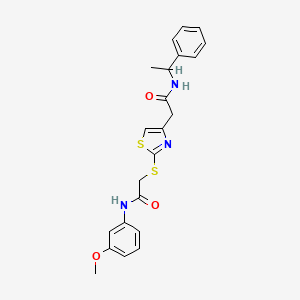
![N-[1-(1-methyl-1H-pyrazol-4-yl)piperidin-3-yl]-2-phenylethene-1-sulfonamide](/img/structure/B2895189.png)
![3-(2,6-dichlorophenyl)-5-[(E)-2-(phenylamino)ethenyl]-1,2-oxazole-4-carbonitrile](/img/structure/B2895190.png)
![N-[3-(6-methoxypyridazin-3-yl)phenyl]-3,5-dinitrobenzamide](/img/structure/B2895191.png)
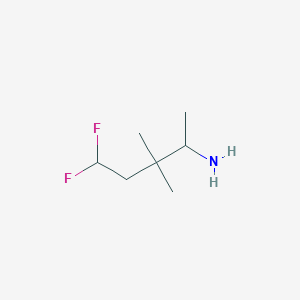
![9-hydroxy-7-methyl-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B2895194.png)
![3-(1,3-benzodioxol-5-ylmethyl)-1-(3-chlorobenzyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/new.no-structure.jpg)
